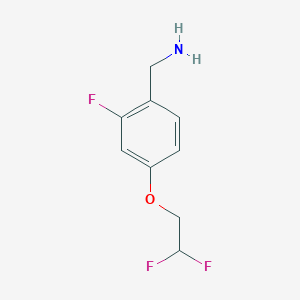

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine

Overview

Description

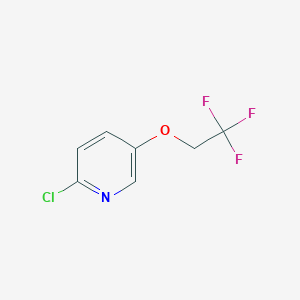

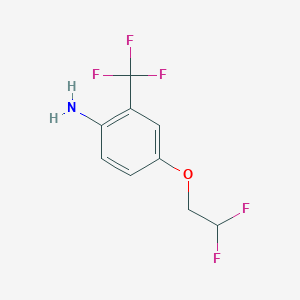

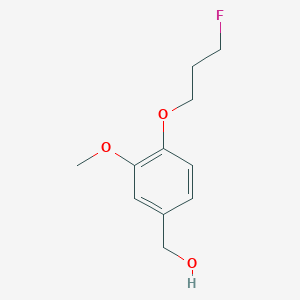

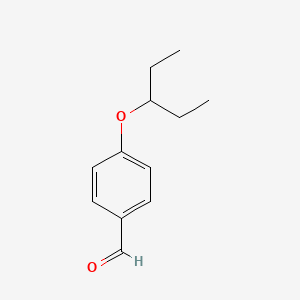

The compound “4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine” is an organic molecule with a phenylamine core structure. It has a difluoroethoxy group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoroethoxy and trifluoromethyl groups onto a phenylamine core. This could potentially be achieved through various organic reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, an amine group, a difluoroethoxy group, and a trifluoromethyl group . The presence of these functional groups would likely impart certain chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the amine group could participate in reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications

Organic Light-Emitting Devices

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine and related compounds have been investigated for their applications in organic light-emitting devices (OLEDs). These materials, such as 2,4-difluorophenyl-functionalized triphenylamine derivatives, have demonstrated potential in enhancing the efficiency and luminance of OLEDs. The introduction of strong electron-withdrawing fluorinated substituents into the arylamine moiety has shown to improve device performance by balancing injected carriers (Li et al., 2012).

Photoredox Catalysis in Organic Synthesis

The compound and its structurally related fluorinated groups play a significant role in photoredox catalysis, a method widely used in synthetic organic chemistry. This approach is particularly useful for the fluoromethylation of carbon-carbon multiple bonds, a key process in the development of pharmaceuticals and agrochemicals. The use of visible-light-induced single-electron-transfer processes in these reactions highlights the importance of these compounds in efficient and selective radical fluoromethylation (Koike & Akita, 2016).

Synthesis of Fluorescent Materials

This compound's derivatives are used in synthesizing fluorescent materials with applications in sensors and optoelectronics. For instance, the synthesis of triphenylamine-based linear conjugated polyfluorenes with various pendant groups shows promise in the development of fluorescent chemosensors. These materials exhibit favorable thermal stability and sensitivity to specific metal ions, making them suitable for applications in polymeric light-emitting diodes (PLEDs) and chemosensors (Yang et al., 2013).

Development of Polymer Materials

The compound and its related fluorinated groups are integral in the development of novel polymer materials. For example, triphenylamine-based diamine monomers with trifluoromethyl side groups have been used to synthesize polyimides. These polymers exhibit high thermal stability, light blue emission, and good solubility, making them useful in various applications, including electronics and optoelectronics (Choi, Cho, & Yoon, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-7(15)6(3-5)9(12,13)14/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJQNKYVWPNNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1405951.png)

![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)